Tempone-H: A Technical Guide to its Chemical Properties, Structure, and Application as a Spin Trap
Tempone-H: A Technical Guide to its Chemical Properties, Structure, and Application as a Spin Trap
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) is a cell-permeable hydroxylamine that serves as a highly effective spin trap for the detection and quantification of reactive oxygen species (ROS), particularly superoxide (O₂•⁻) and peroxynitrite (ONOO⁻). Its reaction with these transient radical species results in the formation of a stable nitroxide radical, TEMPONE, which can be readily detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy. This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Tempone-H in biomedical research and drug development.
Chemical Structure and Properties
Tempone-H is a heterocyclic compound featuring a piperidine ring substituted with four methyl groups, a ketone functional group, and a hydroxylamine moiety. The hydrochloride salt of Tempone-H is a common commercially available form.
Chemical Structure:
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Systematic Name: 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
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Synonyms: TEMPONE-H, 1-Hydro-2,2,6,6-tetramethyl-4-oxo-piperidine[1]
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Molecular Formula: C₉H₁₇NO₂[2]
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Molecular Weight: 171.24 g/mol
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Tempone-H
| Property | Value | Reference(s) |
| Appearance | Colorless to white crystalline powder | [1] |
| Melting Point | 170 - 174 °C (hydrochloride salt) | [1] |
| Solubility | Soluble in water, DMSO, methanol, and ethanol | |
| Purity | Typically available at >98% purity |
Spectroscopic Data
The structural characterization of Tempone-H is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for Tempone-H
| Technique | Data |
| ¹H NMR | Data available from commercial suppliers. |
| ¹³C NMR | Limited data available in public sources. |
| Mass Spectrometry (MS) | Data available from commercial suppliers. |
| Infrared (IR) Spectroscopy | The IR spectrum of the related compound 4-hydroxy-2,2,6,6-tetramethyl-piperidinyloxy is available in the NIST Chemistry WebBook, showing characteristic absorptions for O-H and C=O functional groups.[6] |
Synthesis
While a specific, detailed, and publicly available experimental protocol for the synthesis of Tempone-H is not readily found, a general synthetic approach can be inferred from the synthesis of structurally related compounds, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL). The synthesis would likely involve the following key steps:
Caption: General synthetic workflow for Tempone-H.
A plausible synthetic route starts with the reduction of the ketone in triacetonamine (2,2,6,6-tetramethyl-4-piperidone) to yield 4-hydroxy-2,2,6,6-tetramethylpiperidine. Subsequent controlled oxidation of the secondary amine to a hydroxylamine would yield Tempone-H. A common method for the oxidation of hindered secondary amines to nitroxide radicals involves the use of hydrogen peroxide in the presence of a catalyst like sodium tungstate, and a similar, milder oxidation could potentially yield the hydroxylamine.[7]
Mechanism of Action as a Spin Trap
The utility of Tempone-H as a spin trap lies in its reaction with highly reactive and short-lived radical species to form a significantly more stable radical product that can be detected by EPR spectroscopy. The core of this function is the oxidation of the hydroxylamine group (-N-OH) to a nitroxide radical (-N-O•).
Signaling Pathway of Superoxide Detection
When Tempone-H encounters a superoxide radical (O₂•⁻), it undergoes a one-electron oxidation to form the stable nitroxide radical, TEMPONE.
Caption: Reaction of Tempone-H with superoxide radical.
The rate constant for the reaction of Tempone-H with superoxide is approximately 1.2 x 10⁴ M⁻¹s⁻¹.[8]
Experimental Protocol: EPR Detection of Superoxide
The following provides a generalized protocol for the detection of superoxide radicals in a cellular system using Tempone-H and EPR spectroscopy.
Materials
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Tempone-H hydrochloride
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Phosphate-buffered saline (PBS)
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Cell culture medium
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Superoxide dismutase (SOD) as a negative control
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EPR spectrometer and associated capillaries or flat cells
Experimental Workflow
Caption: Workflow for superoxide detection using Tempone-H and EPR.
Detailed Methodology
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Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS or cell culture medium) at a desired concentration.
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Spin Probe Addition: Prepare a stock solution of Tempone-H in buffer. Add the Tempone-H stock solution to the cell suspension to achieve the desired final concentration (typically in the range of 0.1 to 1 mM).
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Incubation and Stimulation: Incubate the cell suspension with Tempone-H at 37°C for a defined period. If studying induced ROS production, add the stimulating agent at this stage. For a negative control, add superoxide dismutase (SOD) to a parallel sample to quench the superoxide radicals and confirm the specificity of the signal.
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EPR Measurement: Transfer the cell suspension into a gas-permeable EPR capillary tube or a flat cell.
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Data Acquisition: Place the sample in the EPR spectrometer and record the spectrum. Typical instrument settings for detecting nitroxide radicals are:
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Microwave Frequency: ~9.5 GHz (X-band)
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Microwave Power: ~20 mW
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Modulation Frequency: 100 kHz
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Modulation Amplitude: 1 G
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Sweep Width: 100 G
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Center Field: ~3400 G
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Data Analysis: The formation of the TEMPONE radical will result in a characteristic three-line EPR spectrum. The intensity of the signal is proportional to the concentration of the trapped superoxide radicals. Quantify the signal by measuring the peak height or by double integration of the spectrum.
Applications in Research and Drug Development
The ability of Tempone-H to reliably detect and quantify superoxide and peroxynitrite makes it an invaluable tool in various research areas:
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Oxidative Stress Research: Investigating the role of ROS in the pathophysiology of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
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Mitochondrial Function: Assessing mitochondrial superoxide production, a key indicator of mitochondrial health and dysfunction.
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Drug Discovery and Development: Screening for compounds that modulate ROS production or exhibit antioxidant properties.
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Inflammation and Immunology: Studying the role of ROS in inflammatory responses and immune cell signaling.
Conclusion
Tempone-H is a robust and sensitive spin trap for the detection of superoxide and peroxynitrite radicals. Its cell permeability and the stability of the resulting TEMPONE radical make it a superior choice for EPR-based studies in both cellular and cell-free systems. This technical guide provides the foundational knowledge for researchers and scientists to effectively utilize Tempone-H in their investigations into the complex roles of reactive oxygen species in health and disease.
References
- 1. EPR detection of cellular and mitochondrial superoxide using cyclic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | C9H17NO2 | CID 98642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | 3637-11-4 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
